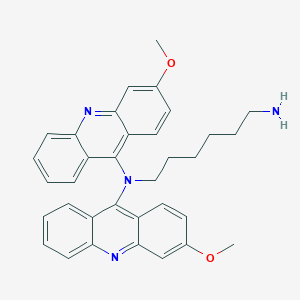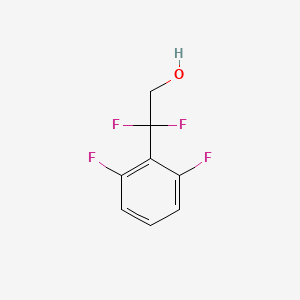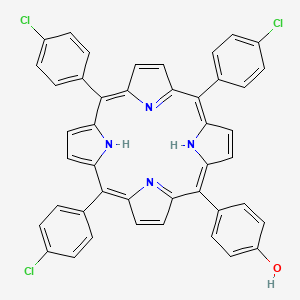![molecular formula C19H14F4N4O2S B12298570 4-Cyclopropyl-8-fluoro-5-[6-(trifluoromethyl)pyridin-3-yl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline](/img/structure/B12298570.png)
4-Cyclopropyl-8-fluoro-5-[6-(trifluoromethyl)pyridin-3-yl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ELND 007 is a metabolically stable gamma-secretase inhibitor designed to selectively inhibit amyloid beta generation while minimizing Notch inhibition . It was developed alongside ELND 006 and has shown promising in vitro and in vivo characteristics, effectively reducing amyloid beta levels . This compound has been investigated for its potential therapeutic benefits in treating Alzheimer’s disease .
Preparation Methods
The synthetic strategy for ELND 007 emphasizes diversity and chirality . The compound is synthesized through a series of chemical reactions that involve the formation of a pyrazoloquinoline core structure . The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in publicly available sources . Industrial production methods for ELND 007 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
ELND 007 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in ELND 007.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common in the synthesis and modification of ELND 007.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
ELND 007 has a wide range of scientific research applications, including:
Mechanism of Action
ELND 007 exerts its effects by inhibiting gamma-secretase, an enzyme responsible for the cleavage of amyloid precursor protein . This inhibition reduces the production of amyloid beta, a peptide implicated in the pathogenesis of Alzheimer’s disease . The molecular targets of ELND 007 include gamma-secretase and amyloid precursor protein . The pathways involved in its mechanism of action are primarily related to amyloid beta generation and Notch signaling .
Comparison with Similar Compounds
ELND 007 is compared with other gamma-secretase inhibitors such as Semagacestat, Begacestat, and Avagacestat . These compounds also inhibit gamma-secretase but differ in their selectivity and efficacy . ELND 007 is unique in its ability to selectively inhibit amyloid beta generation while minimizing Notch inhibition, making it a promising candidate for Alzheimer’s disease treatment . Similar compounds include:
Properties
Molecular Formula |
C19H14F4N4O2S |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
4-cyclopropyl-8-fluoro-5-[6-(trifluoromethyl)pyridin-3-yl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline |
InChI |
InChI=1S/C19H14F4N4O2S/c20-11-3-5-15-13(7-11)17-14(9-25-26-17)18(10-1-2-10)27(15)30(28,29)12-4-6-16(24-8-12)19(21,22)23/h3-10,18H,1-2H2,(H,25,26) |
InChI Key |
LBJYPLZODCWHKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2C3=C(C4=C(N2S(=O)(=O)C5=CN=C(C=C5)C(F)(F)F)C=CC(=C4)F)NN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[4-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid;hydrate](/img/structure/B12298492.png)
![3,6-Dimethyl-3-azatricyclo[6.2.2.04,9]dodecan-11-one](/img/structure/B12298493.png)


![2-chloro-6,7,8,9,9a,10-hexahydrobenzo[g]quinolin-5(5aH)-one](/img/structure/B12298513.png)
![1-butyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-5-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-methyl-2-oxopyridine-3-carbonitrile](/img/structure/B12298528.png)




![(E)-8-[2-[2-[6-hydroxy-6-(hydroxymethyl)-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-(5-methoxy-6-methyloxan-2-yl)oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B12298541.png)


